4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both bromine and thiadiazole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the thiadiazole ring imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine with a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions . The reaction is usually carried out in an organic solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering the electronic properties of the molecule.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures, such as in the Stille or Suzuki coupling reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Palladium Catalysts: Employed in cross-coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing the compound to interfere with DNA replication and protein synthesis . Additionally, the bromine atom can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents, such as 1,2,3-thiadiazol-4-yl-methyl derivatives.
Brominated Pyrazoles: Compounds with bromine atoms attached to pyrazole rings, such as 4-bromo-1H-pyrazole.
Uniqueness
4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the bromine atom and the thiadiazole ring within the same molecule. This dual functionality imparts distinct chemical properties, making it a valuable compound for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thiadiazole ring provides a versatile scaffold for biological activity .
Properties
Molecular Formula |
C6H6BrN5S |
---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
4-bromo-1-(thiadiazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H6BrN5S/c7-5-2-12(10-6(5)8)1-4-3-13-11-9-4/h2-3H,1H2,(H2,8,10) |
InChI Key |
MHLZQDRCXIODPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC2=CSN=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.